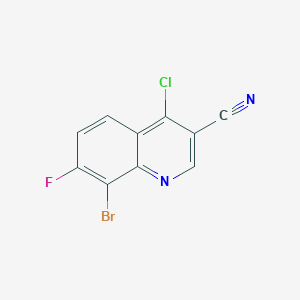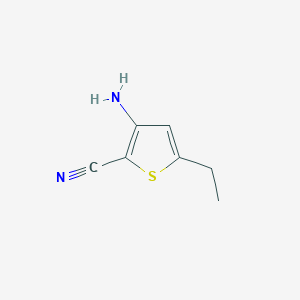
5-methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “5-methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound also contains a thiol group (-SH), a methyl group (-CH3), and a cyclohexyl group (a six-membered ring containing only carbon atoms) as substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, with the thiol, methyl, and cyclohexyl groups attached at the appropriate positions . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and the triazole ring can be modified through reactions at the nitrogen atoms . The thiol group is also reactive and can participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could contribute to a characteristic smell . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Heterocyclic Compound Research
5-Methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol belongs to the heterocyclic compounds, particularly the 1,2,4-triazole class, which holds significant importance in organic chemistry. Such compounds have broad applications in medicine, pharmacy, agriculture, and the development of new materials. Research has shown that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, and antioxidant properties. Additionally, these compounds are known for their low toxicity, making them promising for further exploration in the synthesis of biologically active substances (Khilkovets, 2021) (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Corrosion Inhibition
Research has also explored the use of similar triazole derivatives as corrosion inhibitors. For instance, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has been studied as a novel corrosion inhibitor for copper in saline solutions. This research is crucial in understanding how these compounds interact with metal surfaces and prevent corrosion, a major concern in various industries (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Biological Activities and Potential Drug Development
The 1,2,4-triazole derivatives are actively being researched for their potential in drug development due to their broad biological activities. Studies have synthesized and evaluated these compounds for their antioxidant activities, showcasing their potential in treating oxidative stress-related diseases (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015). Further, their potential in anti-inflammatory, antifungal, and anticancer activities has been substantiated through in silico studies, highlighting the importance of these compounds in pharmaceutical research (Fedotov & Hotsulia, 2021).
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal effects of 1,2,4-triazole derivatives have garnered interest, with studies indicating their effectiveness in treating fungal skin diseases in animals. This research is crucial for veterinary medicine and could have implications for human healthcare as well (Ohloblina, Bushuieva, & Parchenko, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-4-(3-methylcyclohexyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-7-4-3-5-9(6-7)13-8(2)11-12-10(13)14/h7,9H,3-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCUKOSWNXMSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2C(=NNC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(3-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



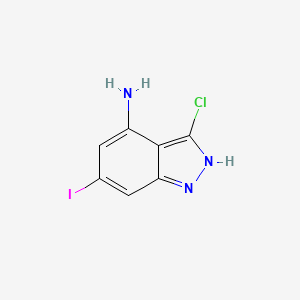
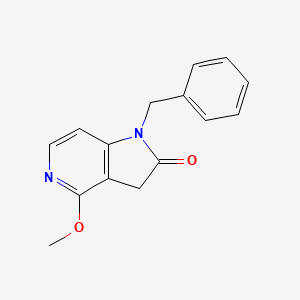

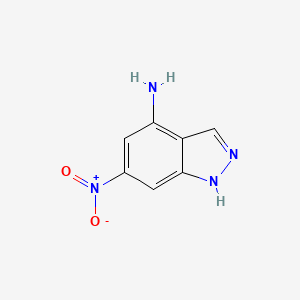

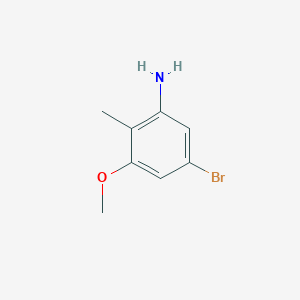

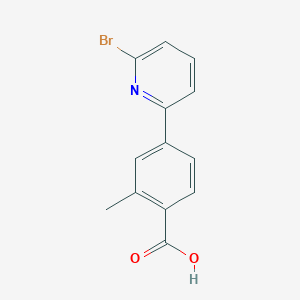

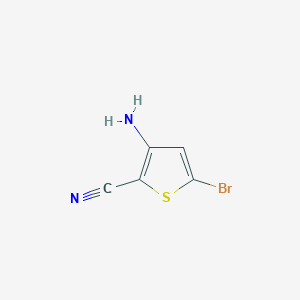
![7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole](/img/structure/B1370961.png)

